molecular formula C21H21N3O6S B3011246 N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 922044-65-3

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No.: B3011246
CAS No.: 922044-65-3
M. Wt: 443.47
InChI Key: VAIBQZAYIWOWAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.47. The purity is usually 95%.
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Biological Activity

N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound that belongs to the class of oxadiazoles, which have gained attention due to their diverse biological activities, including anticancer properties. This article explores the biological activity of this compound through various studies and evaluations.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Dihydrobenzo[b][1,4]dioxin moiety : Contributes to the compound's potential biological activity.
  • Oxadiazole ring : Known for its role in various pharmacological activities.
  • Ethylsulfonylphenyl group : Potentially enhances solubility and bioavailability.

Molecular Formula : C₁₈H₁₈N₄O₃S
Molecular Weight : 366.43 g/mol

Research indicates that compounds containing oxadiazole rings exhibit their biological effects primarily through:

  • Inhibition of key enzymes : Such as glycogen synthase kinase 3 (GSK-3), which is implicated in cancer and other diseases.
  • Antioxidant properties : Reducing oxidative stress in cells.
  • Modulation of signaling pathways : Influencing apoptosis and cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound:

StudyCell LineIC₅₀ Value (µM)Mechanism
Zhang et al. (2023) HEPG2 (Liver Cancer)1.18 ± 0.14Inhibition of cell proliferation
Arafa et al. (2023) MDA-MB-435 (Breast Cancer)0.67EGFR inhibition
Liu et al. (2015) Various Cancer Lines0.420 ± 0.012GSK-3 inhibition

Enzyme Inhibition

The compound has shown promise in inhibiting GSK-3α and GSK-3β, which are involved in numerous cellular processes including metabolism and cell cycle regulation. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells.

Case Studies

  • In vitro Pharmacology : In a study evaluating the structure-activity relationship of oxadiazole derivatives, it was found that modifications to the dihydrobenzo[dioxin] scaffold significantly affected inhibitory potency against GSK-3 .
  • Molecular Docking Studies : Computational studies have shown that this compound has a favorable binding affinity to GSK enzymes with calculated binding energies indicating strong interactions .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-2-31(26,27)16-6-3-14(4-7-16)12-19(25)22-21-24-23-20(30-21)13-15-5-8-17-18(11-15)29-10-9-28-17/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIBQZAYIWOWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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